molecular formula C19H28N6O2 B2630594 3-methoxy-N-methyl-N-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine CAS No. 2380140-73-6

3-methoxy-N-methyl-N-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine

Cat. No.: B2630594
CAS No.: 2380140-73-6
M. Wt: 372.473
InChI Key: ZHXSRIBENQKXGE-UHFFFAOYSA-N
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Description

3-methoxy-N-methyl-N-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine is a complex organic compound that features a pyrazole and pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyl-N-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methyl-N-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrazine derivatives, such as:

Uniqueness

What sets 3-methoxy-N-methyl-N-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine apart is its unique combination of pyrazole and pyrazine moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-13-16(14(2)24(4)22-13)19(26)25-10-6-15(7-11-25)12-23(3)17-18(27-5)21-9-8-20-17/h8-9,15H,6-7,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXSRIBENQKXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)CN(C)C3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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